molecular formula C14H20N4O B2643493 8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034375-66-9

8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B2643493
CAS No.: 2034375-66-9
M. Wt: 260.341
InChI Key: JVBBBVXHWQPAJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a C5-C6 double bond, characteristic of antitumor-focused derivatives, and substitutions at C4 (isopropylamino) and N8 (butyl) (Figure 1). These modifications are critical for its biological activity and pharmacokinetic properties. Pyrido[2,3-d]pyrimidin-7(8H)-ones are structurally analogous to nucleic acid bases, enabling interactions with enzymes like kinases and polymerases .

Properties

IUPAC Name

8-butyl-4-(propan-2-ylamino)pyrido[2,3-d]pyrimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-4-5-8-18-12(19)7-6-11-13(17-10(2)3)15-9-16-14(11)18/h6-7,9-10H,4-5,8H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBBBVXHWQPAJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C=CC2=C(N=CN=C21)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and subsequent functionalization to introduce the butyl and isopropylamino groups. The reaction conditions typically involve the use of organic solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization process .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-ones

The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones can be achieved through several methods:

  • Construction from Preformed Rings : This method involves the formation of the pyrimidine or pyridine ring prior to introducing substituents.
  • Retrosynthetic Analysis : This approach allows chemists to deconstruct the target molecule into simpler precursors, facilitating the design of synthetic pathways.

Biological Activities

The biological activities of 8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one and related compounds have been extensively studied. Key applications include:

Anticancer Activity

Pyrido[2,3-d]pyrimidin-7(8H)-ones have shown promise as antitumor agents , particularly in targeting specific kinases involved in cancer cell proliferation. For instance, compounds from this class have been identified as inhibitors of tyrosine kinases, which play crucial roles in various signaling pathways associated with cancer progression .

Cardiovascular Applications

These compounds are also being explored for their potential as antihypertensive agents . Research indicates that they can act as angiotensin II receptor antagonists, which are vital in managing hypertension .

Antidiabetic Properties

Studies have suggested that pyrido[2,3-d]pyrimidin-7(8H)-ones may possess antidiabetic properties , potentially aiding in the regulation of glucose metabolism .

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of action for This compound :

  • Case Study 1 : A study highlighted its role as a multikinase inhibitor with significant activity against CDK4/CYCLIN D1 and ARK5 kinases. The compound induced apoptosis in tumor cells at low concentrations (30–100 nM), showcasing its potential for cancer therapy .
  • Case Study 2 : Another investigation focused on its antihypertensive effects, demonstrating that it effectively reduced blood pressure in animal models by blocking angiotensin II receptors .

Table: Summary of Biological Activities

Activity TypeMechanismReferences
AntitumorInhibition of tyrosine kinases ,
AntihypertensiveAngiotensin II receptor antagonism
AntidiabeticModulation of glucose metabolism

Mechanism of Action

The mechanism of action of 8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby modulating various cellular pathways. This inhibition can lead to changes in cell proliferation, apoptosis, and other critical cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substitution Patterns

The biological and pharmacological profiles of pyrido[2,3-d]pyrimidin-7(8H)-ones depend on substituents at C2, C4, C5, C6, and N8. Below is a comparative analysis of 8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one with structurally related analogs:

Compound Name C4 Substituent N8 Substituent C5-C6 Bond Key Biological Activity
8-Butyl-4-(isopropylamino) derivative Isopropylamino Butyl Double Antitumor (kinase inhibition)
Tasosartan (65) H Ethyl Single Angiotensin II antagonist (failed clinical trial)
MRLW5 (20) - 4-Aminobutyl Double MST3/4 kinase inhibitor (IC₅₀ = 12 nM)
2-Amino-8-ethyl-4-methyl-6-phenyl Methyl Ethyl Double Kinase inhibition (structural analog)
6-Bromo-2-chloro-8-cyclopentyl derivative Chloro Cyclopentyl Double Preclinical kinase inhibitor

Key Observations:

  • C4 Position: The isopropylamino group in the target compound enhances selectivity and reduces cytotoxicity compared to unsubstituted (H) or chloro derivatives. Amino substituents at C4 are associated with improved binding to kinases and reduced toxicity in normal cells .
  • N8 Position: The butyl group contributes to hydrophobic interactions with enzyme pockets. Longer alkyl chains (e.g., 4-aminobutyl in MRLW5) improve affinity via salt-bridge formation with residues like Asp174 .
  • C5-C6 Bond : Derivatives with a double bond (e.g., target compound) predominantly target antitumor pathways (tyrosine kinases, HCV NS5B), while single-bond analogs (e.g., Tasosartan) focus on cardiovascular applications .

Clinical and Preclinical Status

No pyrido[2,3-d]pyrimidin-7(8H)-one derivatives have reached the market, though palbociclib (a related pyridopyrimidine) is FDA-approved for breast cancer. The target compound’s structural features align with preclinical kinase inhibitors (e.g., DDR2 inhibitors for lung cancer) .

Biological Activity

8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound belonging to the pyrido[2,3-d]pyrimidine family, recognized for its diverse biological activities. This compound has garnered attention in drug discovery and development due to its unique structure and potential therapeutic applications.

  • IUPAC Name : 8-butyl-4-(propan-2-ylamino)pyrido[2,3-d]pyrimidin-7-one
  • Molecular Formula : C14H20N4O
  • Molecular Weight : 260.33 g/mol
  • CAS Number : 2034375-66-9

Synthesis

The synthesis of this compound typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and functionalization to introduce the butyl and isopropylamino groups. Common solvents include ethanol or methanol, with catalysts such as acids or bases used to facilitate the cyclization process. Industrial methods may utilize continuous flow reactors for optimized yield and purity .

The biological activity of this compound primarily involves its role as an inhibitor of various kinases. By binding to the active sites of these enzymes, it modulates cellular pathways related to proliferation and apoptosis. This inhibition can significantly influence cell signaling mechanisms critical for disease progression .

Therapeutic Applications

This compound has shown potential in several therapeutic areas:

  • Cancer Therapy : As a kinase inhibitor, it may play a role in treating cancers by disrupting signaling pathways that promote tumor growth.
  • Inflammatory Diseases : Its activity against CSBP/p38 kinases suggests potential use in treating conditions mediated by inflammatory responses .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance:

Cell LineIC50 (µM)Effect
TK-105.0Moderate cytotoxicity
HT-294.5Significant growth inhibition

These findings indicate its potential as a therapeutic agent in oncology .

Animal Models

Preclinical trials using animal models have further validated the compound's efficacy. In studies involving xenograft models, administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other pyrido[2,3-d]pyrimidine derivatives:

CompoundBiological ActivitySelectivity
4-amino-2-hydropyrido[2,3-d]pyrimidin-7(8H)-oneKinase inhibitionModerate
2-amino-substituted pyrido[2,3-d]pyrimidin-7-oneVaries; some show higher potencyVariable

The unique substituents on this compound contribute to its distinct biological properties and therapeutic potential .

Q & A

Q. What are the common synthetic routes for 8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one and its analogs?

Methodological Answer: The synthesis typically follows multi-step protocols involving nucleophilic substitution and cyclization. For example, describes a general procedure (VI) for pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, starting with substituted pyrimidine precursors. Key steps include:

  • Amine alkylation : Reacting primary or secondary amines (e.g., isopropylamine) with halogenated intermediates.
  • Purification : Flash chromatography using DCM/MeOH gradients yields products with ~40–45% efficiency .
  • Optimization : Adjusting reaction time (3–6 hours) and temperature (60–80°C) improves yields.
Example CompoundSubstituentsYield (%)Purification Method
Compound 42-chlorophenyl41DCM/MeOH chromatography
Compound 52,5-difluorophenyl43DCM/MeOH chromatography

Q. How is the purity and identity of this compound verified?

Methodological Answer: Analytical techniques include:

  • HPLC : Retention time (tR ~7.02 min) and UV purity (≥95% at 280/310 nm) ensure chromatographic consistency .
  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR resolve structural ambiguities (e.g., δ 8.73–8.60 ppm for aromatic protons) .
  • HRMS : Confirms molecular weight (e.g., m/z = 358.1430 [M+H]<sup>+</sup> for C18H21ClN5O) .

Q. What role do substituents (e.g., isopropylamino group) play in biological activity?

Methodological Answer: Substituents modulate target binding and pharmacokinetics. shows that:

  • Alkylamino groups (e.g., isopropylamino) enhance kinase selectivity by forming hydrogen bonds with ATP-binding pockets.
  • Aromatic substituents (e.g., chlorophenyl) improve lipophilicity, impacting membrane permeability .

Advanced Research Questions

Q. How can researchers optimize the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives for specific biological targets?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., compares chlorophenyl vs. difluorophenyl derivatives).
  • Crystallography : Co-crystallize compounds with target proteins (e.g., kinases) to identify binding modes.
  • Computational Modeling : Use molecular docking to predict substituent effects on binding affinity .

Q. What strategies resolve contradictions in NMR spectral data for such compounds?

Methodological Answer: Contradictions (e.g., broad or split peaks in δ 7.80–7.69 ppm ) may arise from:

  • Tautomerism : Use variable-temperature NMR to assess equilibrium shifts.
  • Solvent effects : Compare DMSO-d6 vs. CDCl3 spectra.
  • Impurities : Employ preparative HPLC to isolate isomers or byproducts.

Q. How to address low yield issues in final purification steps?

Methodological Answer:

  • Chromatography optimization : Gradient elution (e.g., 0–10% MeOH in DCM) reduces co-elution of impurities.
  • Alternative solvents : Replace MeOH with EtOAc/hexane for better separation of polar intermediates.
  • Crystallization : Seed with pure crystals (e.g., ’s isethionate salt method) to improve recovery .

Q. What challenges exist in correlating in vitro activity with in vivo efficacy for these derivatives?

Methodological Answer:

  • Solubility : Salt formation (e.g., isethionate in ) enhances aqueous solubility for in vivo dosing .
  • Metabolic stability : Introduce deuterium or fluorine at metabolically labile sites (e.g., ’s difluorophenyl derivative).
  • Pharmacokinetic profiling : Use LC-MS/MS to track compound levels in plasma and tissues.

Data Contradiction Analysis

  • Example : Discrepancies in reported IC50 values may stem from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using controls like staurosporine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.